In-Depth Technical Guide: Chemical Structure, Properties, and Toxicological Profiling of Bis(xylylazo)resorcinol
In-Depth Technical Guide: Chemical Structure, Properties, and Toxicological Profiling of Bis(xylylazo)resorcinol
Executive Summary
Bis(xylylazo)resorcinol (commonly identified in industrial contexts as Solvent Yellow 126 or Solvent Orange 30) is a double azo class synthetic dye with significant utility in materials science and analytical chemistry[1]. For researchers, toxicologists, and drug development professionals, this compound serves as a critical structural model for understanding azo-reduction metabolism. Because its structural cleavage yields aromatic amines of high toxicological concern, mastering its physicochemical behavior and metabolic pathways is essential for modern safety pharmacology and genotoxicity screening[2].
Chemical Structure and Synthesis Logic
Bis(xylylazo)resorcinol (CAS Nos. 29190-28-1 and 5863-44-5) is defined by a central 1,3-benzenediol (resorcinol) core flanked by two 2,4-dimethylphenylazo (xylylazo) substituents positioned at the ortho and para sites (C2 and C4)[3][4].
Synthesis Causality: The synthesis of this compound relies fundamentally on the high nucleophilicity of the resorcinol core. The two hydroxyl groups are strongly electron-donating via resonance, which heavily activates the aromatic ring toward electrophilic aromatic substitution.
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Diazotization: 2,4-Dimethylaniline (2,4-xylidine) is reacted with sodium nitrite and hydrochloric acid at 0–5°C. The low temperature prevents the decomposition of the highly reactive diazonium salt intermediate[1].
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Azo Coupling: The diazonium ion acts as a potent electrophile, attacking the electron-rich C2 and C4 positions of resorcinol under alkaline conditions to form the stable double azo linkages[1].
Workflow for the chemical synthesis of bis(xylylazo)resorcinol via diazotization and azo coupling.
Physicochemical and Halochromic Properties
Bis(xylylazo)resorcinol exhibits distinct halochromic properties—color changes dependent on pH—which are highly valuable for analytical identification and complexometric titration.
Halochromic Causality: In concentrated sulfuric acid, the azo nitrogen atoms become protonated. This alters the conjugated π -electron system, inducing a bathochromic shift that manifests as a brilliant scarlet color. Upon dilution, the compound returns to a red-brown state. Conversely, in 2% hot sodium hydroxide, the phenolic hydroxyls (pKa ~9.1) are deprotonated into phenoxide ions. This increases electron density across the aromatic ring, further extending conjugation and yielding an orange-brown solution[1].
| Property | Value | Reference |
| IUPAC Name | 2,4-bis[(1E)-2-(2,4-dimethylphenyl)diazen-1-yl]benzene-1,3-diol | [4] |
| Molecular Formula | C22H22N4O2 | [3] |
| Molecular Weight | 374.44 g/mol | [4] |
| LogP (Lipophilicity) | 5.10 – 5.78 | [3][4] |
| Topological Polar Surface Area | 82.9 Ų | [3][4] |
| Solubility Profile | Soluble in ethanol and toluene; Insoluble in water | [1] |
| Halochromism (H₂SO₄) | Scarlet (concentrated) → Red-brown (diluted) | [1] |
| Halochromism (NaOH) | Orange-brown solution (2% hot NaOH) | [1] |
Toxicological Profile and Azo-Reduction Metabolism
For drug development and safety pharmacology, the primary concern regarding bis(xylylazo)resorcinol is its metabolic fate. It is subject to reductive cleavage of the azo (N=N) linkages, a process mediated by azoreductase enzymes present in both the intestinal microbiome and hepatic microsomes[2].
Causality of Toxicity: The reductive cleavage of this specific dye yields 2,4-dimethylaniline (2,4-xylidine)[2]. Once formed, this primary aromatic amine is N-hydroxylated by hepatic Cytochrome P450 enzymes (e.g., CYP1A2) to form an N-hydroxylamine. Subsequent Phase II esterification (typically via sulfotransferases) creates an unstable ester that spontaneously degrades into a highly reactive nitrenium ion. This electrophile covalently binds to guanine residues in DNA, leading to genotoxicity and potential carcinogenesis[2]. Due to this mechanism, the compound is strictly regulated and banned in consumer textiles under frameworks like Inditex's Clear to Wear[5].
Metabolic reductive cleavage of bis(xylylazo)resorcinol into genotoxic 2,4-dimethylaniline.
Experimental Protocol: In Vitro Azo-Reduction and Cleavage Assay
To validate the toxicological profile of bis(xylylazo)resorcinol or screen similar prodrugs, researchers must employ a self-validating in vitro assay to quantify the generation of 2,4-dimethylaniline. The following step-by-step methodology ensures high-fidelity detection using LC-MS/MS.
Step 1: Reagent and Matrix Preparation
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Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH.
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Dissolve bis(xylylazo)resorcinol in DMSO to create a 10 mM stock solution. Causality: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent the organic solvent from denaturing the metabolic enzymes.
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Thaw rat liver microsomes (RLM) on ice to preserve enzymatic integrity.
Step 2: Incubation Mixture Assembly
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In a microcentrifuge tube, combine the phosphate buffer, RLM (final protein concentration of 1 mg/mL), and the dye stock (final concentration of 10 µM).
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Causality: The 10 µM substrate concentration provides sufficient material for detection without exceeding the solubility limit of the highly lipophilic dye in the aqueous buffer.
Step 3: Reaction Initiation
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Pre-incubate the mixture at 37°C for 5 minutes.
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Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase).
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Causality: Both azoreductases and CYP450 enzymes require NADPH as an obligate electron donor to facilitate the reductive cleavage of the N=N bond.
Step 4: Quenching and Extraction
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At designated time intervals (0, 15, 30, and 60 minutes), withdraw 100 µL aliquots.
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Immediately quench the reaction by adding 200 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., aniline-d5).
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Causality: Acetonitrile rapidly denatures the enzymes, stopping the reaction instantly, while simultaneously precipitating proteins to yield a clean matrix for downstream analysis.
Step 5: LC-MS/MS Quantification
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Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to an autosampler vial.
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Inject 5 µL onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer.
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Monitor the specific Multiple Reaction Monitoring (MRM) transition for 2,4-dimethylaniline (typically m/z 122.1 → 105.1) to quantify the extent of azo-cleavage over time.
References
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Guidechem. "2,4-bis(xylylazo)resorcinol 29190-28-1". Guidechem. 3
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National Center for Biotechnology Information. "2,4-Bis(xylylazo)resorcinol | C22H22N4O2 | CID 5483292". PubChem. 4
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ChemicalBook. "2,4-bis(2,4-xylylazo)resorcinol | 5863-44-5". ChemicalBook. 1
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National Industrial Chemicals Notification and Assessment Scheme (NICNAS). "Azo Dyes that Cleave to Aromatic Amines of Potential Toxicological Concern". Australian Government. 2
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Inditex. "Clear to Wear - INDITEX". Inditex. 5
